Boc-谷氨酰胺-赖氨酸-赖氨酸-AMC

描述

“Boc-Glu-Lys-Lys-AMC” is a sensitive fluorogenic substrate for urokinase-activated plasmin . It is used in research and is not sold to patients .

Synthesis Analysis

The synthesis of “Boc-Glu-Lys-Lys-AMC” involves the use of specific substrates. For instance, in the simultaneous thrombin and plasmin generation (STA) assay, the AMC fluorometric substrates Boc-Val-Pro-Arg-AMC and Boc-Glu-Lys-Lys-AMC are used .

Molecular Structure Analysis

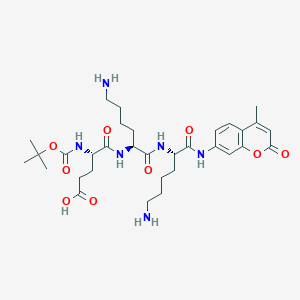

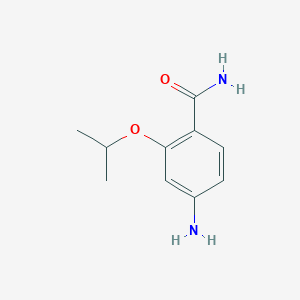

The molecular formula of “Boc-Glu-Lys-Lys-AMC” is C32H48N6O9 . Its molecular weight is 660.8 g/mol . The IUPAC name is (4S)-5-[[ (2S)-6-amino-1-[[ (2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid .

Chemical Reactions Analysis

“Boc-Glu-Lys-Lys-AMC” is involved in the process of fibrinolysis, which is responsible for dissolving the clot during wound healing. Plasmin, a central enzyme in this process, has the capacity to cleave fibrin .

Physical and Chemical Properties Analysis

“Boc-Glu-Lys-Lys-AMC” has a molecular weight of 660.8 g/mol . It has a hydrogen bond donor count of 7 .

科学研究应用

1. 健康与疾病中的纤溶酶生成测定 Boc-谷氨酰胺-赖氨酸-赖氨酸-AMC 用于评估纤溶酶生成的测定中,纤溶酶生成是健康与疾病中的一个重要因素。在一个这样的测定中,将血浆与组织因子 (TF)、磷脂和氯化钙 (CaCl2) 混合,并随着时间的推移测量吸光度。 这种方法有助于理解凝血和纤溶之间的平衡 .

2. 同时凝血酶和纤溶酶生成 (STA) 测定 这种化合物也用于 STA 测定,该测定使用荧光底物分别测量凝血酶和纤溶酶生成。this compound 在 360 nm 处激发和 460 nm 处发射时专门测量纤溶酶生成。 该测定对于评估各种生理和病理状况下的纤溶活性具有重要意义 .

3. 凝血酶和纤溶酶之间性别依赖性平衡研究 研究人员使用 this compound 研究了凝血酶和纤溶酶之间的平衡,这种平衡可能是性别依赖性的。 该底物用于确定纤溶酶的峰高和生成速率值,从而深入了解凝血因子在性别之间的差异 .

4. C1 抑制剂对凝血酶和纤溶酶的影响 在探索 C1 抑制剂对凝血酶影响的研究中,this compound 用作纤溶酶的特定底物。 这有助于对比其对凝血酶与纤溶酶的影响,从而更好地了解凝血级联反应中的调节机制 .

作用机制

Target of Action

Boc-Glu-Lys-Lys-AMC is a sensitive fluorogenic substrate for urokinase-activated plasmin . Plasmin is a central enzyme in the fibrinolysis process, which is responsible for dissolving the clot during wound healing .

Mode of Action

The compound interacts with its target, the urokinase-activated plasmin, by serving as a substrate. The interaction results in the generation of a fluorescent signal, which can be measured and used to quantify the activity of plasmin .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Glu-Lys-Lys-AMC is the fibrinolysis pathway. In this pathway, plasmin plays a crucial role in clot dissolution. The compound, being a substrate for plasmin, is involved in the measurement of plasmin activity, thereby indirectly affecting the fibrinolysis pathway .

Result of Action

The result of the action of Boc-Glu-Lys-Lys-AMC is the generation of a fluorescent signal. This signal is used to measure the activity of plasmin, thereby providing a quantitative assessment of the fibrinolysis process .

未来方向

The assessment of plasmin kinetics allows for the identification of fibrinolytic dysfunction and better understanding of the relationships between abnormal fibrin dissolution and disease pathogenesis . Moreover, this review introduces the PG assay as a promising clinical and research method to monitor antifibrinolytic medications and screen for genetic or acquired fibrinolytic disorders . Future research could focus on these areas to further understand the role of “Boc-Glu-Lys-Lys-AMC” in these processes.

属性

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCAWRCEROGSRR-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)

![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)

![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)